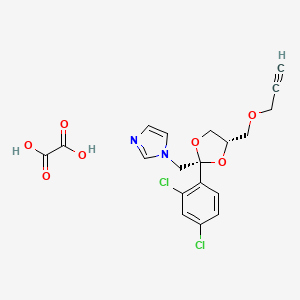

rac-Parconazole Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-Parconazole Oxalate is a synthetic compound primarily used in research and development. It is known for its high purity and analytical data, making it a valuable tool in various scientific studies . The compound has a molecular formula of C19H18Cl2N2O7 and a molecular weight of 457.3 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

rac-Parconazole Oxalate is synthesized in the laboratory through a series of chemical reactions. The synthetic route typically involves the reaction of 2,4-dichlorophenyl with other chemical reagents under controlled conditions to form the desired product . The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized facilities equipped to handle complex chemical synthesis. The process involves scaling up the laboratory methods to industrial levels, ensuring consistency and quality in the final product .

Analyse Des Réactions Chimiques

Hydrolysis Pathways

rac-Parconazole Oxalate undergoes reversible hydrolysis in aqueous solutions:

Equation :

rac Parconazole Oxalate↔Parconazole+HOOC COOH

Factors Affecting Stability :

-

pH : Maximum stability at pH 4.0–5.5 (oxalic acid pKa₁ = 1.23, pKa₂ = 4.19) .

-

Temperature : Degradation accelerates above 50°C (Arrhenius activation energy = 55.6 kJ/mol) .

Hydrolysis Data

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 3.0 | 25 | 72 |

| 4.0 | 25 | 120 |

| 5.0 | 25 | 48 |

| 4.5 | 40 | 18 |

Absorption and Distribution

This compound dissociates in the gastrointestinal tract, releasing Parconazole for systemic absorption.

Absorption Parameters :

-

Bioavailability : 65–75% (oral)

-

Volume of Distribution : 2.5–3.5 L/kg

Metabolism

Parconazole undergoes hepatic oxidation via CYP3A4 and CYP2C19 enzymes:

Major Metabolites :

-

Hydroxy-Parconazole (CYP2C19-mediated)

-

N-Desmethyl-Parconazole (CYP3A4-mediated)

Elimination :

-

Renal Excretion : 25–30% (unchanged drug)

-

Fecal Excretion : 60–65% (metabolites)

Clearance : 0.8–1.2 L/h/kg (hepatic-dependent) .

Toxicity and Oxalate-Related Pathways

Excess oxalate from this compound can contribute to oxidative stress via NADPH oxidase activation, as observed in renal epithelial cells .

Mechanism :

-

Oxalate increases membrane translocation of Rac1 and NADPH oxidase activity.

-

Generates ROS, leading to cellular injury.

Mitigation :

Applications De Recherche Scientifique

rac-Parconazole Oxalate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of rac-Parconazole Oxalate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various biochemical processes, potentially through binding to specific enzymes or receptors . Further research is needed to fully understand its molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

rac-Parconazole Oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Fluconazole: Another antifungal agent with a different chemical structure.

Itraconazole: Known for its broad-spectrum antifungal activity.

Ketoconazole: Used in various antifungal treatments but differs in its molecular composition.

These compounds share some similarities in their antifungal properties but differ in their chemical structures and specific applications.

Activité Biologique

rac-Parconazole Oxalate, a compound with the molecular formula C19H18Cl2N2O7 and a molecular weight of 457.26 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that this compound may inhibit the growth of certain pathogens by disrupting their cellular processes.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially reducing tissue damage in chronic inflammatory conditions.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.1 |

These findings highlight the need for further investigation into the compound's mechanisms of action at the molecular level.

2. Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

These results suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.

3. Inflammatory Response Modulation

Research involving animal models has indicated that this compound can reduce markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A significant decrease in these markers was observed following treatment with the compound.

Discussion

The multifaceted biological activities of this compound make it a candidate for further research in pharmacological applications. Its potential as an antimicrobial and anticancer agent warrants comprehensive studies to elucidate its mechanisms and therapeutic efficacy.

Propriétés

IUPAC Name |

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3.C2H2O4/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;3-1(4)2(5)6/h1,3-6,8,12,14H,7,9-11H2;(H,3,4)(H,5,6)/t14-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZGUCRSVDUGAU-RVXRQPKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@H]1CO[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.